N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide” is not explicitly mentioned in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the retrieved data .Scientific Research Applications
Synthetic Methods and Chemical Properties
- Novel Synthesis Approaches : Research on similar compounds includes the development of efficient synthetic routes for heterocyclic derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals. For instance, a three-component, one-pot synthesis method for naphthyridine and isoxazole derivatives has been reported, demonstrating the versatility of heterocyclic syntheses in producing complex molecules efficiently (Guleli et al., 2019).
Biological Activities
- Antimicrobial Activities : Several studies focus on the antimicrobial properties of novel compounds. For example, the synthesis and antimicrobial activities of new triazole derivatives have been explored, underscoring the potential of such compounds in addressing antibiotic resistance (Bektaş et al., 2007).
- Analgesic and Anti-Inflammatory Agents : Innovative compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of these derivatives in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Material Science Applications
- Photoluminescence and Material Chemistry : Research into rhenium(I) tricarbonyl complexes with N-heterocyclic carbenes presents insights into the photophysical properties of these compounds, highlighting their applications in luminescent materials and potentially in optoelectronic devices (Li et al., 2012).
Mechanism of Action
Target of Action
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a potent inhibitor of the enzyme Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein that plays a crucial role in DNA repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its ability to facilitate DNA repair processes . Specifically, it prevents PARP1 from catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .
Biochemical Pathways
By inhibiting PARP1, this compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The inhibition of PARP1 disrupts this pathway, leading to an accumulation of DNA damage.
Result of Action
The inhibition of PARP1 by this compound leads to an accumulation of DNA damage, potentially causing cell death . This makes the compound a potential candidate for cancer therapy, where the aim is to induce cell death in cancerous cells.
Future Directions
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-19(14-5-3-4-9-22-14)24-21-23-13-8-10-25(11-18(13)30-21)20(27)17-12-28-15-6-1-2-7-16(15)29-17/h1-7,9,17H,8,10-12H2,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXBBSXUYUFEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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